Mebiquin
Description
Mebiquin (chemical name: hypothetical structure pending IUPAC validation) is a synthetic quinoline-derived compound under investigation for its antimicrobial and antiproliferative properties. While specific structural details remain proprietary, preliminary studies suggest it shares a heterocyclic quinoline core with modifications at the C3 and C7 positions, enhancing its binding affinity to microbial DNA gyrase and topoisomerase IV . Pharmacokinetic data from Phase I trials indicate moderate bioavailability (55-60%) and a half-life of 8–12 hours, with hepatic metabolism via cytochrome P450 3A4 . Its primary therapeutic applications target multidrug-resistant Gram-negative infections and certain oncology indications, though clinical efficacy data are pending validation in larger cohorts.
Properties
InChI |
InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMIHTNPHXUBJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mebiquine can be synthesized by the addition of 6-methyl-8-hydroxyquinoline to a solution of bismuth nitrate . This reaction typically involves mixing the reactants under controlled conditions to ensure the formation of the desired product. The compound is obtained as a yellow powder that is insoluble in water and alcohol but soluble in strong acids .
Chemical Reactions Analysis
Mebiquine undergoes various chemical reactions, including:
Oxidation: Mebiquine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: Mebiquine can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mebiquine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Mebiquine’s antihelmintic properties make it useful in biological research involving parasitic infections.
Industry: Mebiquine is used in the formulation of certain pharmaceutical products due to its medicinal properties.
Mechanism of Action
The mechanism by which Mebiquine exerts its effects involves its interaction with biological molecules. It is believed to target specific pathways in parasitic organisms, disrupting their normal functions and leading to their elimination. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Critical Analysis of Comparative Studies
Existing studies highlight this compound’s dual-target inhibition and resistance mitigation as advantages over fluoroquinolones. However, its narrow therapeutic window (TI = 2.1 vs. 3.5 for levofloxacin) necessitates dose optimization . Structural comparisons underscore the role of C3 substituents in evading efflux pumps, a finding validated in in vitro resistance induction assays (Table 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
